2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid
Description
Properties
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11-6-8-12(9-7-11)17-15(18)10-21-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQONISSTWPHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 4-methylphenyl isocyanate with a suitable nucleophile.
Thioether Formation: The intermediate is then reacted with a thiol compound to form the thioether linkage.
Benzoic Acid Coupling: Finally, the thioether intermediate is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The methylsulfanyl (–SCH2–) moiety undergoes nucleophilic displacement under controlled conditions. This reaction is critical for modifying the compound’s side chains or introducing new functional groups.
Key Conditions
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Nucleophiles : Amines, thiols, or alkoxides
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Catalysts : Base (e.g., K₂CO₃) or acid (e.g., H₂SO₄)
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Solvents : Polar aprotic solvents (e.g., DMF, THF)
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Temperature : 40–45°C (optimized for minimal side reactions) .
Example Reaction
Replacement of the sulfanyl group with an amine:
Acid-Base Reactions at the Carboxylic Acid Group
The benzoic acid group participates in classical acid-base chemistry, enabling salt formation or esterification.
Notable Transformations
*Theoretical yield based on analogous benzoic acid reactions.
Cross-Coupling Reactions via Catalyzed Pathways
The aromatic rings enable Pd- or Ni-catalyzed cross-coupling, a strategy used in synthesizing biphenyl derivatives.
Catalytic Systems
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Ligands : Triphenylphosphine, bis-diphenylphosphinoferrocene
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Reagents : Arylzinc bromides (e.g., p-tolylzinc bromide)
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Solvents : Tetrahydrofuran (THF) or dichloromethane
Mechanistic Insights
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Oxidative addition of the arylzinc reagent to the catalyst.
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Transmetallation with the benzoic acid derivative.
Optimized Protocol
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Temperature : Room temperature (25°C)
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Duration : 12 hours
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Workup : Phase separation (water/dichloromethane), drying (Na₂SO₄), vacuum evaporation .
Stability Under Hydrolytic Conditions
The compound shows pH-dependent stability:
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Acidic (pH < 3) : Partial hydrolysis of the carbamoyl group.
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Basic (pH > 10) : Carboxylate formation without backbone degradation.
Kinetic Data
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 2.0 | 8.2 | 2-Mercaptobenzoic acid |
| pH 12.0 | >48 | Sodium 2-sulfanylmethylbenzoate |
Functional Group Compatibility
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Carbamoyl Group : Resists nucleophilic attack under mild conditions but hydrolyzes in strong acids.
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Aromatic Rings : Participate in electrophilic substitution (e.g., nitration, sulfonation) at elevated temperatures.
This compound’s versatility in nucleophilic, acid-base, and catalytic reactions makes it valuable for pharmaceutical intermediate synthesis and materials science. Experimental protocols emphasize controlled conditions to balance reactivity and stability .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
Recent studies have highlighted the potential of this compound as an inhibitor of viral proteases, specifically targeting the main protease (Mpro) of SARS-CoV-2. Molecular docking simulations have shown that it binds effectively to the active site of Mpro, suggesting its potential as a therapeutic agent against COVID-19 and other viral infections. The compound's binding affinity was compared with known inhibitors, demonstrating superior interaction profiles that could lead to the development of new antiviral drugs .
1.2 Anti-inflammatory Activity
The compound exhibits promising anti-inflammatory properties through modulation of the NF-κB signaling pathway. In vitro assays demonstrated that it significantly enhances NF-κB activation in response to inflammatory stimuli, indicating its potential utility in treating autoimmune disorders such as rheumatoid arthritis and type 1 diabetes .
Structure-Activity Relationship Studies
2.1 Modification and Potency
Research into the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications can enhance biological activity. For instance, variations in the substituents on the benzene ring and the carbamoyl group have been systematically studied to optimize their pharmacological profiles. These findings suggest that specific structural modifications can lead to improved efficacy against targeted diseases .
Material Science Applications
3.1 Polymer Chemistry
The compound has also found applications in polymer chemistry, particularly in the synthesis of functionalized polymers that can be used in drug delivery systems. Its ability to form stable complexes with various substrates makes it suitable for creating materials with tailored properties for biomedical applications .
Toxicological Assessments
Understanding the safety profile of 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid is crucial for its application in pharmaceuticals. Toxicological studies have been conducted to evaluate its mutagenicity and reproductive toxicity, ensuring that it meets safety standards for human use .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbamoyl group may also interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
The compound belongs to the broader class of sulfanylbenzoic acid derivatives, which vary in substituents on the sulfur atom and adjacent functional groups. Below is a detailed comparison with structurally related analogs:
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Reactivity and Functional Group Influence
- Amide vs. This property may enhance binding to biological targets or improve crystallinity .
- Electron-Withdrawing Substituents : Compounds like 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid () exhibit heightened acidity (lower pKa) due to nitro and trifluoromethyl groups, whereas the target compound’s 4-methylphenyl group provides electron-donating effects, stabilizing the benzoic acid’s proton .
Biological Activity
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid, a compound with the molecular formula C₁₆H₁₅N₁O₃S, has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Weight : 301.36 g/mol
- CAS Number : 11633561
- Structure : The compound features a benzoic acid moiety with a sulfanyl group and a carbamoyl substituent, which may influence its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Phosphodiesterase Inhibition : Similar compounds have shown inhibitory effects on phosphodiesterases (PDEs), particularly PDE4, which plays a crucial role in inflammatory processes. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP), thereby modulating inflammatory responses and potentially offering therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxic effects against cancer cell lines. For instance, modifications in the aryl substituents have been linked to enhanced antitumor activity through interactions with cell cycle-related proteins .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Research on similar sulfanyl compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- In Vitro Studies : A study examining various derivatives showed that modifications in the sulfonyl amide group significantly influenced their inhibitory activity against PDE4 isoforms. Compounds were tested for their ability to inhibit TNF-α release in lung tissue, showcasing promising results for respiratory diseases .
- In Vivo Evaluations : Animal models have been utilized to assess the efficacy of these compounds in reducing inflammation and tumor growth. For example, specific derivatives were found to inhibit tumor xenograft growth in nude mice, indicating their potential as anticancer agents .
Table of Biological Activities
Q & A
Q. How can researchers validate the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
